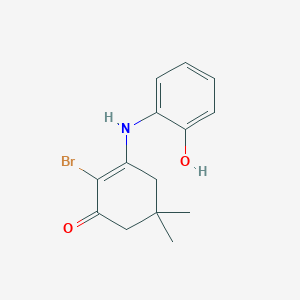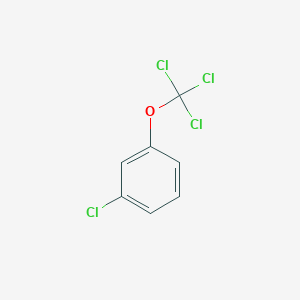
3-(Trichloromethoxy)chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trichloromethoxy)chlorobenzene (3-TCMBC) is an organic compound belonging to the family of halogenated aromatic compounds. It is a colorless liquid with a pungent odor and is used in a wide variety of applications, including chemical synthesis, analytical and laboratory experiments, and industrial processes. 3-TCMBC is also known as trichloromethoxychlorobenzene, trichloro-3-chlorobenzene, and 3-chlorobenzotrichloride.
Mécanisme D'action
3-TCMBC is an organic compound that undergoes various chemical reactions. It is a nucleophile and can react with electrophiles to form a variety of products. It can also be used as a catalyst in certain reactions, such as the hydrolysis of esters. In addition, 3-TCMBC can undergo substitution reactions with other compounds, such as halides.
Biochemical and Physiological Effects
3-TCMBC is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse health effects. However, it should be handled with caution as it is a flammable liquid.
Avantages Et Limitations Des Expériences En Laboratoire
3-TCMBC has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature for extended periods of time. It is also a relatively inexpensive compound, making it a cost-effective option for laboratory experiments.
However, 3-TCMBC has several limitations for use in laboratory experiments. It is a flammable liquid, and therefore should be handled with caution. It is also volatile, and therefore should not be used in experiments that require a high degree of accuracy. In addition, 3-TCMBC is not soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of 3-TCMBC in research and laboratory experiments. It could be used in the synthesis of new organic compounds, such as polymers, pharmaceuticals, and agrochemicals. It could also be used in the characterization of existing compounds, such as natural products. In addition, 3-TCMBC could be used in the analysis of complex mixtures and the study of enzyme kinetics. Finally, 3-TCMBC could be used in the development of new analytical techniques, such as high-performance liquid chromatography and mass spectrometry.
Méthodes De Synthèse
3-TCMBC is synthesized by the reaction of benzene and trichloromethane in the presence of a catalyst. The reaction takes place in a sealed vessel, and the final product is a colorless liquid. The reaction is typically carried out at a temperature of approximately 150°C and a pressure of approximately 2.5 atmospheres. The reaction is typically complete within a few hours.
Applications De Recherche Scientifique
3-TCMBC is used in a variety of scientific research applications, including the synthesis of other organic compounds, the characterization of polymers, and the study of enzyme kinetics. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3-TCMBC is used in analytical and laboratory experiments, such as the determination of the structure of organic compounds and the analysis of complex mixtures.
Propriétés
IUPAC Name |
1-chloro-3-(trichloromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTPDMXEKLOAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trichloromethoxy)chlorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)
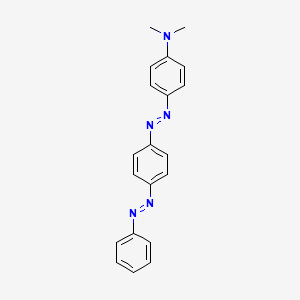
![N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine](/img/structure/B6354533.png)
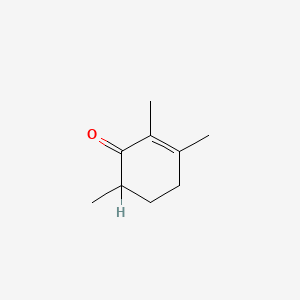
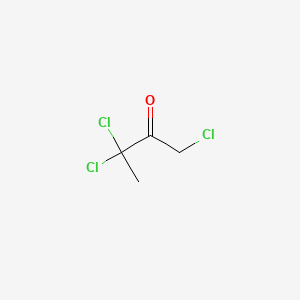
![Methyl 3-((4,4-dimethyl-2,6-dioxo(3,5-dioxanyl))diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B6354559.png)
![(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6354574.png)


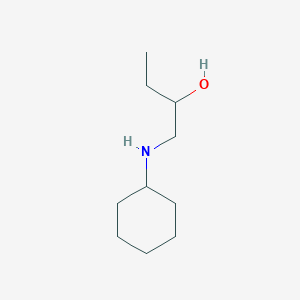
![tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6354608.png)
![6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6354616.png)

